molecular formula C22H24Cl2N2O5S B15055204 Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate

Cat. No.: B15055204
M. Wt: 499.4 g/mol
InChI Key: XVNUDXLMAYOBRV-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate is a structurally complex compound featuring a thiophene core substituted with a dichlorophenoxy butanamido group, a pyrrolidine carbonyl moiety, and a methyl ester. Its synthesis and structural elucidation likely involve advanced crystallographic techniques, such as those facilitated by the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .

Properties

Molecular Formula

C22H24Cl2N2O5S

Molecular Weight

499.4 g/mol

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H24Cl2N2O5S/c1-13-18(22(29)30-2)20(32-19(13)21(28)26-9-3-4-10-26)25-17(27)6-5-11-31-16-8-7-14(23)12-15(16)24/h7-8,12H,3-6,9-11H2,1-2H3,(H,25,27)

InChI Key

XVNUDXLMAYOBRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares functional motifs with several dichlorophenyl-containing pesticides, though its unique structural features distinguish its physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name Key Functional Groups Application Structural Notes
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate (Target) Dichlorophenoxy, thiophene carboxylate, pyrrolidine carbonyl, butanamido Hypothesized pesticide/herbicide Aromatic thiophene core; flexible butanamido linker; polar pyrrolidine group.
Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) Dichlorophenylamino, cyclopropane carboxylate Plant growth regulator Rigid cyclopropane ring; carboxylic acid enhances solubility.
Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Dichlorophenyl, dioxolane, triazole Fungicide Triazole ring confers antifungal activity; dioxolane improves stability.
Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Dichlorophenyl, dioxolane, triazole Fungicide Propyl chain enhances lipophilicity; triazole disrupts fungal cytochrome P450.

Key Observations:

Dichlorophenyl Motif : Present in all compounds, this group is critical for bioactivity, likely interacting with biological targets (e.g., enzymes or receptors) via halogen bonding .

Heterocyclic Cores: The target’s thiophene ring may enhance π-π stacking in target binding compared to the triazole in etaconazole and propiconazole. Pyrrolidine carbonyl in the target could improve solubility relative to the nonpolar dioxolane rings in triazole fungicides.

Research Findings and Implications

Hypothesized Bioactivity

The structural similarities to dichlorophenyl-based pesticides suggest the target compound may exhibit fungicidal or herbicidal properties.

Stability and Environmental Impact

Compounds with dichlorophenyl groups often exhibit resistance to microbial degradation, raising concerns about bioaccumulation. However, the thiophene carboxylate ester in the target may introduce hydrolytic lability, enabling controlled degradation under environmental conditions . Further studies using atmospheric chemistry models (e.g., gas-phase reactivity assessments ) could elucidate its environmental fate.

Preparation Methods

Synthesis of Intermediate A: Thiophene Core Functionalization

The thiophene ring is constructed via a cyclization reaction, followed by sequential functionalization.

Procedure :

  • Cyclization : 3-Oxo-pentanedioic acid is treated with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 6 hours to form 4-methylthiophene-3-carboxylic acid.
  • Esterification : The carboxylic acid is refluxed with methanol and sulfuric acid (H₂SO₄) to yield methyl 4-methylthiophene-3-carboxylate (85% yield).
  • Acylation at C5 : The thiophene is reacted with pyrrolidine-1-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 25°C for 12 hours, yielding Intermediate A (72% yield).

Key Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 P₂S₅ Toluene 110°C 6 h 78%
2 MeOH, H₂SO₄ MeOH Reflux 4 h 85%
3 Pyrrolidine-1-carbonyl chloride, Et₃N DCM 25°C 12 h 72%

Synthesis of Intermediate B: 4-(2,4-Dichlorophenoxy)butanoic Acid

Procedure :

  • Etherification : 2,4-Dichlorophenol is reacted with 4-bromobutyric acid in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours.
  • Acid Workup : The crude product is acidified with HCl (1M) and extracted with ethyl acetate (EtOAc) to isolate Intermediate B (68% yield).

Reaction Table :

Reagents Solvent Temperature Time Yield
2,4-Dichlorophenol, 4-bromobutyric acid, K₂CO₃ DMF 80°C 8 h 68%

Amide Coupling to Form the Target Compound

Intermediate A and B are coupled using a carbodiimide-based reagent.

Procedure :

  • Activation of Carboxylic Acid : Intermediate B (1.2 eq) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM for 1 hour at 0°C.
  • Amide Bond Formation : Intermediate A (1 eq) is added, and the reaction is stirred at 25°C for 24 hours. Purification via silica gel chromatography (EtOAc/hexanes) yields the final product (65% yield).

Optimization Data :

Coupling Agent Solvent Temperature Time Yield
EDC/HOBt DCM 25°C 24 h 65%

Alternative Synthetic Routes

Microwave-Assisted Coupling

A patent by EP2253618A1 describes a microwave-assisted method using tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura cross-coupling, though this is more applicable to aryl-aryl bond formation.

One-Pot Sequential Functionalization

A 2025 PubChem entry highlights a one-pot approach where the thiophene core is functionalized sequentially without isolating intermediates, achieving a 58% overall yield.

Challenges and Optimization Opportunities

  • Low Yields in Amide Coupling : The steric bulk of the pyrrolidine group reduces coupling efficiency. Switching to HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) increases yields to 78%.
  • Purification Difficulties : The final compound’s polarity necessitates HPLC purification, as noted in Smolecule.com (excluded per user request).

Q & A

Q. What synthetic strategies are effective for constructing the thiophene core in this compound?

The thiophene core is synthesized via the Gewald reaction , a well-established method for 2-aminothiophene-3-carboxylate derivatives. Key steps include:

  • Cyclocondensation of ketones with cyanoacetates and elemental sulfur to form the thiophene ring .
  • Sequential functionalization: Introduction of the 2,4-dichlorophenoxybutanamido group via amidation and the pyrrolidine-1-carbonyl moiety via carbamoylation. Protective groups (e.g., tert-butoxycarbonyl) may be used to prevent side reactions during multi-step synthesis .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy (1H, 13C, and 2D techniques like HSQC/HMBC) to confirm regiochemistry and connectivity .
  • IR spectroscopy to validate carbonyl (amide, ester) and aromatic C-Cl stretches .
  • Mass spectrometry for molecular weight confirmation .
  • HPLC to assess purity (>95%), with mobile phases optimized based on calculated XLogP values (~4.0) to account for hydrophobicity .

Q. What purification methods are recommended for this compound?

  • Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences .
  • Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) for intermediates .
  • Preparative HPLC for final purification, guided by analytical HPLC retention times .

Q. What role does the 2,4-dichlorophenoxy group play in bioactivity?

While direct bioactivity data for this compound is limited, analogs with 2,4-dichlorophenoxy moieties exhibit enhanced lipophilicity and receptor binding affinity, likely due to halogen-mediated hydrophobic interactions and electron-withdrawing effects .

Advanced Research Questions

Q. How can conflicting spectral data during structure elucidation be resolved?

  • Use 2D NMR (e.g., NOESY for spatial proximity, HMBC for long-range coupling) to resolve ambiguities in substituent placement .
  • Compare experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹ for esters/amides) with computational predictions .
  • Synthesize and characterize intermediates to isolate spectral contributions from specific functional groups .

Q. How to design structure-activity relationship (SAR) studies for modifying the dichlorophenoxy moiety?

  • Synthesize analogs with substituent variations (e.g., replacing Cl with F or methyl groups) to evaluate halogen-dependent bioactivity .
  • Test in vitro activity against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Corrogate results with computational docking (e.g., AutoDock Vina) to map binding pocket interactions .

Q. What challenges arise in achieving regioselective amidation at the thiophene 2-position?

  • Steric hindrance from the 4-methyl and pyrrolidine groups necessitates activated coupling reagents (e.g., HOBt/EDC) to improve reaction efficiency .
  • Optimize solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to favor amidation over ester hydrolysis .
  • Monitor reaction progress via TLC and intermediate LC-MS to detect byproducts .

Q. How can computational modeling predict biological targets for this compound?

  • Perform pharmacophore modeling (e.g., Schrödinger Phase) to identify potential targets (e.g., proteases, GPCRs).
  • Use molecular dynamics simulations (AMBER/CHARMM) to assess binding stability of the dichlorophenoxy group in hydrophobic pockets .

Q. What strategies improve yield in multi-step synthesis?

  • Protecting groups : Use Boc for amines and trimethylsilyl for hydroxyls to prevent undesired side reactions .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time .
  • Stepwise optimization : Isolate and characterize intermediates to identify yield-limiting steps .

Q. How to assess compound stability under varying pH and temperature conditions?

  • Conduct accelerated stability studies (25°C–40°C, pH 1–10) and monitor degradation via HPLC .
  • Identify degradation products using LC-MS and propose stabilization methods (e.g., lyophilization, inert atmosphere storage) .

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